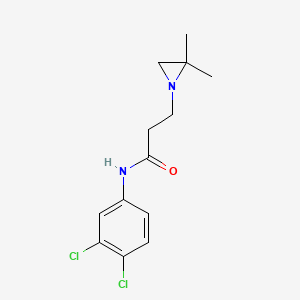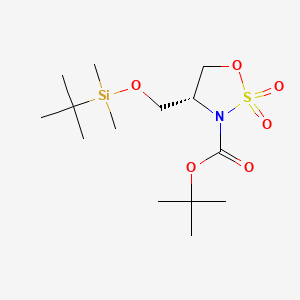
N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the aziridine intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the aziridine intermediate reacts with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases or conditions.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound may be used as a tool in biological research to study its effects on various biological systems and pathways.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling or metabolic pathways. The exact mechanism of action would depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)butanamide
- N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)pentanamide
- N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)hexanamide
Uniqueness
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide is unique due to its specific combination of a dichlorophenyl group and an aziridine ring, which imparts distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as increased potency or selectivity in medicinal chemistry or enhanced material properties in materials science.
Propiedades
Número CAS |
99900-86-4 |
|---|---|
Fórmula molecular |
C13H16Cl2N2O |
Peso molecular |
287.18 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-13(2)8-17(13)6-5-12(18)16-9-3-4-10(14)11(15)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,18) |
Clave InChI |
YCFOONAIAKNBMP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)





![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)

![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)




